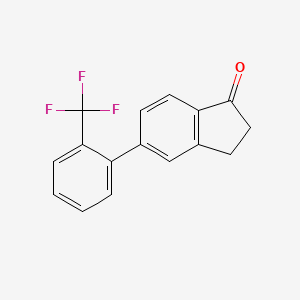

N-(2-chloro-6-fluorobenzyl)-6,7-diethoxyquinazolin-4-amine

Vue d'ensemble

Description

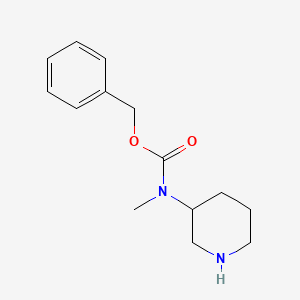

“N-(2-chloro-6-fluorobenzyl)-6,7-diethoxyquinazolin-4-amine” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure made of two fused six-membered rings, a benzene ring and a pyrimidine ring . The benzyl group in the compound indicates a substitution on the benzene ring with an amine (-NH2) group. The compound also has chlorine (Cl) and fluorine (F) atoms substituted on the benzene ring, and two ethoxy (C2H5O) groups on the quinazoline ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazoline ring, the benzyl group with the chlorine and fluorine substituents, and the ethoxy groups. The presence of these different groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amine group could potentially undergo reactions such as alkylation, acylation, or condensation with carbonyl compounds. The ethoxy groups might undergo reactions such as hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique

Anti-tubercular Applications

- The 2,4-diaminoquinazoline class, to which N-(2-chloro-6-fluorobenzyl)-6,7-diethoxyquinazolin-4-amine belongs, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. An extensive evaluation of this series for tuberculosis drug discovery revealed the importance of specific structural elements for its activity, including the benzylic amine at the 4-position and the piperidine at the 2-position. This compound exhibited bactericidal activity against both replicating and non-replicating M. tuberculosis (Odingo et al., 2014).

Anti-tumor Activities

Quinazoline Derivatives as Antitumor Agents :

- Synthesis and anti-tumor activities of novel diazole 4-aminoquinazoline derivatives were investigated, showing significant inhibitory activities against certain cancer cell lines (Liao Wen-j, 2015).

- Another study focused on the synthesis of 4-arylaminoquinazolines bearing N,N-diethyl(aminoethyl)amino moiety, which exhibited high antiproliferative activities against tumor cells in vitro (Zhang et al., 2019).

Potential PET Imaging Agents for Tumor Detection :

- 4-Aminoquinazoline derivatives have been explored as potential PET imaging agents for tumor detection. Novel F-18 labeled 4-aminoquinazoline derivatives were synthesized and showed promising results in biodistribution experiments in tumor-bearing mice (Chen et al., 2012).

Chemical Synthesis and Characterization

- The synthesis and characterization of various 4-aminoquinazoline derivatives have been a key area of research, contributing to the understanding of their potential applications in medicinal chemistry. These studies include the synthesis of hydroxy-substituted aza-analogues of antitumor anthrapyrazoles and the exploration of their synthetic routes (Krapcho et al., 1998).

Orientations Futures

Propriétés

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-6,7-diethoxyquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFN3O2/c1-3-25-17-8-12-16(9-18(17)26-4-2)23-11-24-19(12)22-10-13-14(20)6-5-7-15(13)21/h5-9,11H,3-4,10H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNJUXBSCBRAOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(=NC=N2)NCC3=C(C=CC=C3Cl)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3159507.png)

![tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3159528.png)

![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3159535.png)

![3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B3159543.png)

![2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate](/img/structure/B3159580.png)

![4-Aminobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B3159603.png)